[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-ethylaniline and 5-methylthiophene-2-carboxylic acid, followed by esterification with oxalyl chloride . The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with voltage-gated sodium channels can result in analgesic effects, while its binding to microbial enzymes can inhibit their activity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylanilino group and a methylthiophene carboxylate moiety allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Biological Activity
[(4-Ethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a compound within the thiophene derivatives class, known for its diverse applications in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H17NO3S, with a molecular weight of approximately 303.38 g/mol. The structure features an ethyl-substituted phenyl group, a carbamoyl functional group, and a thiophene moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby modulating various biological processes.
- Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability at micromolar concentrations.
- Cancer Cell Studies : In vitro experiments demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Modulation of metabolic enzymes |
Research Applications
The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry. Its potential applications include:
- Drug Development : Investigated as a lead compound for developing new antimicrobial and anticancer agents.
- Material Science : Explored for its utility in developing advanced materials like organic semiconductors.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-5-7-13(8-6-12)17-15(18)10-20-16(19)14-9-4-11(2)21-14/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODNHFUIOWKDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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